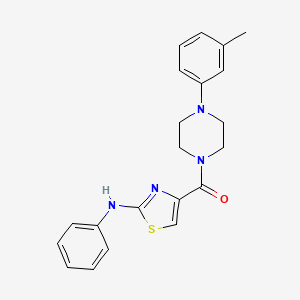

![molecular formula C21H22F3N3O2 B2364738 2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097859-87-3](/img/structure/B2364738.png)

2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

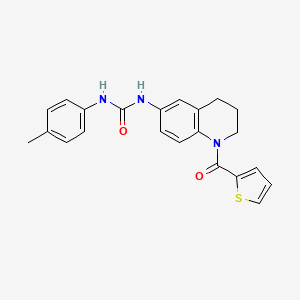

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethylbenzoyl chloride . The piperidinyl group could be formed through a cyclization reaction, and the cyclopenta[c]pyridazinone group could be formed through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule. The piperidinyl group is a six-membered ring containing one nitrogen atom, which could participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The trifluoromethyl group could potentially undergo substitution reactions, while the piperidinyl group could participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用

Synthesis and Biological Activities

Research has focused on synthesizing novel heterocyclic compounds, including pyridazinones and piperidine derivatives, due to their significant biological activities. For example, novel thiazolopyridazinones have been synthesized and tested for their analgesic and anti-inflammatory activities, showcasing the potential of these compounds in developing new pain and inflammation treatments (Demchenko et al., 2015). Similarly, triazolopyridine and pyridotriazine derivatives have been prepared and evaluated for antimicrobial and antioxidant activities, indicating their potential in addressing infectious diseases and oxidative stress-related conditions (Flefel et al., 2018).

Analgesic and Antiparkinsonian Activities

The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from pyridine precursors has shown promising analgesic and antiparkinsonian activities. These findings suggest the therapeutic potential of such compounds in treating pain and Parkinson's disease, demonstrating the versatility of pyridine derivatives in medicinal chemistry (Amr et al., 2008).

Vasodilation Properties

Another study focused on synthesizing new 3-pyridinecarboxylates showing considerable vasodilation properties. This research indicates the potential application of such compounds in developing treatments for cardiovascular diseases, such as hypertension, by modulating vascular tone (Girgis et al., 2008).

Catalytic and Luminescent Properties

Research into the synthesis of heterocyclic compounds also explores their catalytic and luminescent properties. For instance, copper(II) complexes with heterocyclic ligands have been investigated for their ability to catalyze hydrocarbon oxidation, which could have implications in organic synthesis and industrial processes (Hazra et al., 2019). Additionally, novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones have shown interesting luminescent properties, suggesting potential applications in materials science and photonic devices (Li et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-6-2-1-5-16(17)20(29)26-10-8-14(9-11-26)13-27-19(28)12-15-4-3-7-18(15)25-27/h1-2,5-6,12,14H,3-4,7-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVKUJKIYDQJIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2364655.png)

![N-(4-ethoxyphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2364657.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2364660.png)

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2364670.png)

![3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2364671.png)

![2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2364672.png)